molecular formula C18H14N2O3 B2403213 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 105260-10-4

2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Katalognummer: B2403213
CAS-Nummer: 105260-10-4
Molekulargewicht: 306.321
InChI-Schlüssel: SMZOPJDSHVNPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a molecular weight of 306.32 g/mol. It belongs to the class of benzazepine derivatives and has shown potential in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzazepine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antihypertensive Properties
The compound is structurally related to known antihypertensive agents like Benazepril. Studies suggest that it may exhibit similar mechanisms of action by inhibiting angiotensin-converting enzyme (ACE), thereby lowering blood pressure. The benzazepine core is crucial for binding to the ACE active site, which is essential for its pharmacological activity .

Neuroprotective Effects
Research indicates that derivatives of benzazepine compounds can have neuroprotective effects. The isoindole moiety enhances the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that these compounds can inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's disease symptoms .

Pharmacology

Anticancer Activity
Compounds with similar structures have been studied for their anticancer properties. The presence of the isoindole and benzazepine rings may contribute to the inhibition of cancer cell proliferation. Preliminary studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines .

Anti-inflammatory Properties
There is emerging evidence that suggests the compound may possess anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for further investigation in inflammatory diseases .

Materials Science

Polymer Chemistry
The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds with other organic molecules makes it suitable for creating functionalized polymers with specific properties for applications in coatings and drug delivery systems .

Case Study 1: Neuroprotective Evaluation
In a study evaluating various benzazepine derivatives for neuroprotective effects against oxidative stress in neuronal cells, the compound exhibited significant protective effects compared to control groups. The mechanism involved the modulation of oxidative stress markers and enhancement of neuronal survival rates .

Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted on cancer cell lines treated with the compound. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound in anticancer drug development .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

This compound is unique in its structure and properties compared to other benzazepine derivatives. Similar compounds include:

  • 2-Methyl-2-propanyl (7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate

  • tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate

These compounds share the benzazepine core but differ in their substituents and functional groups, leading to different chemical and biological properties.

Biologische Aktivität

The compound 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, including its pharmacological profiles and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O3C_{19}H_{18}N_2O_3 with a molecular weight of approximately 318.36 g/mol. The structure features a benzazepine moiety fused with an isoindole dione, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzazepine compounds can exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. The benzazepine framework is known for its ability to inhibit pro-inflammatory cytokines .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of the benzazepine class demonstrated that modifications to the structure could lead to enhanced antimicrobial activity. The specific compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values reported at concentrations as low as 12 μM.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound was found to significantly reduce the levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism through which the compound could exert its anti-inflammatory effects.

Eigenschaften

IUPAC Name

2-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-16-15(10-9-11-5-1-4-8-14(11)19-16)20-17(22)12-6-2-3-7-13(12)18(20)23/h1-8,15H,9-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZOPJDSHVNPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105260-10-4
Record name 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 80 ml of N,N-dimethylformamide is dissolved 10 g of 4-(2-aminophenyl)-2-phthalimidobutyric acid, and 6.7 g of diethyl phosphorocyanidate is added dropwise to the solution under ice-cooling with stirring. After the addition is complete, stirring is continued for 15 minutes, and 3.1 g of triethylamine is added dropwise to the mixture under ice cooling, followed by stirring under ice-cooling for 45 minutes and then at room temperature for 30 minutes. The reaction solution is diluted with 200 ml of water, followed by stirring for 1 hour, and the crystals, which separate out, are collected by filtration, dried and added to 100 ml of ethanol, followed by heating. After the solution is concentrated to about half of the original volume, the colorless prisms which separate out are collected by filtration to give 8.3 g of 3-phthalimido-1,3,4,5-tetrahydro-1-benzazepin-2-one. m.p. 261°-263° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
4-(2-aminophenyl)-2-phthalimidobutyric acid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

80 g of the product obtained above were suspended in 140 ml of dimethylformamide. A solution of 72.6 g of potassium phthalimide in 205 ml of dimethylformamide was added to the suspension, which was subsequently stirred at 60° C. for 16 hours. For working up, the mixture was cooled to room temperature and 800 ml of water were slowly added dropwise, and the mixture was stirred while cooling in ice for 2 hours. The resulting mass of crystals was filtered out with suction and washed first with a water/dimethylformamide mixture and then with methyl tert-butyl ether and subsequently dried under reduced pressure at 60° C. for 2 days. 73.3 g of 4,5-dihydro-3-phthalimido-1H-1-benzazepin-2(3H)-one with a melting range from 185 to 195° C. were obtained.
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.